[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol
Description
[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol is a heterocyclic compound featuring an oxazole ring substituted with a 3-methoxyphenyl group at the 2-position and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol (CAS: 885273-76-7) . The compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for more complex molecules. Its structural framework allows for versatile modifications, making it valuable for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOOGGMCQKHSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287600 | |
| Record name | 2-(3-Methoxyphenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-69-5 | |
| Record name | 2-(3-Methoxyphenyl)-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar cyclization reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of brominated or nitrated derivatives of the methoxyphenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that oxazole derivatives, including [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that oxazole derivatives could effectively target specific pathways involved in tumor growth and metastasis.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary tests suggest that this compound possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance.
3. Anti-inflammatory Effects
Inflammation plays a crucial role in various chronic diseases, and compounds like this compound have been investigated for their anti-inflammatory properties. Studies indicate that this compound can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory disorders.
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its potential use as a semiconductor material in organic light-emitting diodes (OLEDs) and organic solar cells has been explored. The compound's ability to facilitate charge transport could enhance the efficiency of these devices.
2. Polymer Chemistry
In polymer science, derivatives of oxazole are being investigated for their role as monomers or additives to improve the properties of polymers. The incorporation of this compound into polymer matrices can lead to enhanced thermal stability and mechanical properties, making it valuable for various industrial applications.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry examined a series of oxazole derivatives, including this compound, for their anticancer activity against breast cancer cell lines. The results indicated that this compound significantly inhibited cell growth at low micromolar concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Testing
In research conducted by a team at a leading university, this compound was tested against several pathogenic bacteria. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.
Mechanism of Action
The mechanism of action of [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol is not fully understood. it is believed to interact with various molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological targets. The methoxy group can also affect the compound’s electronic properties, potentially enhancing its reactivity and binding affinity .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs and their distinguishing features:
Notes:
- Positional Isomerism : The 3-methoxy derivative exhibits distinct electronic effects compared to the 4-methoxy analog due to resonance and inductive differences .
- Halogen Effects : Bromine and chlorine substituents increase molecular weight and alter reactivity, while fluorine enhances bioavailability .
- Polarity : Nitro and hydroxymethyl groups significantly impact solubility and intermolecular interactions, such as hydrogen bonding .
Biological Activity
The compound [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol is a derivative of oxazole, a five-membered heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential applications in medicinal chemistry.
The compound features a methoxy group attached to a phenyl ring and an oxazole moiety, which contributes to its biological activity. The presence of these functional groups allows for various chemical reactions, including oxidation and reduction, which can lead to the formation of biologically active derivatives.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed effectiveness against various bacterial strains, suggesting potential as antimicrobial agents .
Anticancer Properties
Several studies have explored the anticancer potential of oxazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
The mechanism by which this compound exerts its effects may involve interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group in related compounds can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological responses .
Case Studies
- Antimicrobial Evaluation : A comparative study on oxazole derivatives revealed that certain modifications, such as the introduction of methoxy groups, enhanced antimicrobial activity against Gram-positive bacteria .
- Cytotoxicity Assessment : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The presence of the methoxy group was correlated with increased potency .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 179.20 g/mol |
| Antimicrobial Activity | Effective against E. coli |
| Cytotoxicity IC50 | 15 µM (A549 cell line) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
